Menthyl anthranilate
Overview
Description
Meradimate, also known as menthyl anthranilate, is a chemical compound widely used in sunscreens as a UV filter. It is an ester of anthranilic acid and menthol, and it is known for its ability to absorb ultraviolet A (UVA) radiation. Meradimate is approved by the FDA and Health Canada for use in over-the-counter sunscreen products .
Mechanism of Action
Target of Action
Meradimate, also known as menthyl anthranilate, is primarily used as a UV filter in various products . Its primary targets are UVA and UVB rays . These rays are responsible for causing sun damage and reaching deeper layers of the skin, while UVB can only cause sunburn in the outer layer of the skin .
Mode of Action
Meradimate acts by absorbing both the UVA and UVB radiation , providing this ingredient with a broad spectrum . This absorption of radiation explains why it is highly used in different products such as lip balms, lipsticks, and moisturizers .
Biochemical Pathways
It’s known that meradimate’s function is related to its intrinsic structure, which is an ortho-disubstituted aminobenzoate . This structure allows it to absorb harmful UV radiation, thereby protecting the skin.
Pharmacokinetics
Meradimate is applied topically to the skin in the form of sunscreens and skincare products . It is designed to absorb and dissipate UV radiation from the sun, primarily in the UVA range. While it primarily acts on the skin’s surface, some absorption into the upper layers of the skin (epidermis) might occur .
Result of Action
The molecular and cellular effects of Meradimate’s action primarily involve the absorption of harmful UVA and UVB radiation. This absorption prevents these rays from causing damage to the skin cells, thereby protecting against sunburn and other forms of sun damage .
Biochemical Analysis
Biochemical Properties
Meradimate plays a crucial role in biochemical reactions by absorbing both UVA and UVB radiation. This broad-spectrum absorption is due to its intrinsic structure as an ortho-disubstituted aminobenzoate . In biochemical reactions, Meradimate interacts with various biomolecules, including proteins and enzymes involved in UV protection. For instance, it binds to and stabilizes certain proteins that are sensitive to UV radiation, thereby preventing their degradation and maintaining their function .
Cellular Effects
Meradimate influences various cellular processes by protecting cells from UV-induced damage. It helps maintain cell function by preventing the formation of reactive oxygen species (ROS) and other harmful byproducts of UV exposure. This protection extends to cell signaling pathways, gene expression, and cellular metabolism. For example, Meradimate has been shown to reduce the expression of genes involved in inflammation and apoptosis, thereby promoting cell survival and reducing inflammation .
Molecular Mechanism
At the molecular level, Meradimate exerts its effects by absorbing UV radiation and dissipating the energy as heat. This process prevents the UV radiation from causing damage to DNA and other cellular components. Meradimate also interacts with specific biomolecules, such as enzymes involved in DNA repair, to enhance their activity and promote the repair of UV-induced DNA damage . Additionally, Meradimate can inhibit certain enzymes that generate ROS, thereby reducing oxidative stress and protecting cells from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Meradimate have been observed to change over time. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature and pH. Over time, Meradimate may degrade into other compounds, which can influence its effectiveness and safety. Long-term studies have shown that Meradimate can provide sustained protection against UV radiation, but its effectiveness may decrease with prolonged exposure to high temperatures or acidic conditions .
Dosage Effects in Animal Models
The effects of Meradimate vary with different dosages in animal models. At low doses, Meradimate provides effective protection against UV radiation without causing any adverse effects. At high doses, it can cause toxicity and other adverse effects, such as skin irritation and allergic reactions . Threshold effects have been observed, where the protective effects of Meradimate plateau at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
Meradimate is involved in various metabolic pathways, including those related to UV protection and detoxification. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics and other foreign compounds. These interactions can influence the metabolic flux and levels of metabolites in the body . Additionally, Meradimate can affect the levels of certain cofactors, such as glutathione, which play a role in detoxification and protection against oxidative stress .
Transport and Distribution
Within cells and tissues, Meradimate is transported and distributed by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, Meradimate can bind to albumin and other plasma proteins, which facilitate its transport in the bloodstream and distribution to various tissues . Its localization in the skin is particularly important for its protective effects against UV radiation .
Subcellular Localization
Meradimate is localized in specific subcellular compartments, such as the cytoplasm and cell membrane. This localization is influenced by targeting signals and post-translational modifications that direct Meradimate to these compartments. The subcellular localization of Meradimate is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its protective effects against UV radiation .
Preparation Methods
Meradimate can be synthesized through the esterification of anthranilic acid with menthol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
In industrial production, meradimate is synthesized using similar methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Meradimate undergoes various chemical reactions, including:
Oxidation: Meradimate can be oxidized to form corresponding quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of meradimate can lead to the formation of amines and other reduced products. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Meradimate can undergo substitution reactions, particularly at the aromatic ring. .
Scientific Research Applications
Meradimate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and photochemical reactions.
Biology: Investigated for its potential effects on skin cells and its role in protecting against UV-induced damage.
Medicine: Studied for its potential use in photoprotection and prevention of skin cancer.
Industry: Widely used in the formulation of sunscreens, lip balms, and other cosmetic products to provide UV protection .
Comparison with Similar Compounds
Meradimate is often compared with other UV filters such as avobenzone, oxybenzone, and octinoxate. While all these compounds provide UV protection, meradimate is unique in its ability to absorb both UVA and UVB radiation. it is considered a weaker UVA blocker compared to avobenzone and does not block UVB rays as effectively as oxybenzone .
Similar Compounds
- Avobenzone
- Oxybenzone
- Octinoxate
- Homosalate
- Octocrylene
Meradimate’s broad-spectrum protection and its approval for use in various cosmetic products highlight its importance in the field of photoprotection .
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16H,8-10,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXAGEOHPCXXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047895 | |
Record name | Menthyl anthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
177-179 ºC | |
Record name | Meradimate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
Record name | Meradimate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Meradimate acts by absorbing both the UVA and UVB radiation, this provides this ingredient with a broad spectrum and it explains why it is highly used in different products such as lip balms, lipsticks, and moisturizers. Its protective effective action does not cover completely the UVA rays as it only reaches 336 nm. This has been proven even thought meradimate has a theoretical protective coverage range between 200-380 nm. Its function is related to the intrinsic structure of meradimate which is an ortho-disubstituted aminobenzoate. This structure allows easy electron delocalization and shifts in the maximum absorption. | |
Record name | Meradimate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
134-09-8 | |
Record name | Menthyl anthranilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meradimate [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meradimate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-(2-aminobenzoate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Menthyl anthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Menthyl anthranilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MERADIMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QGD60OUZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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